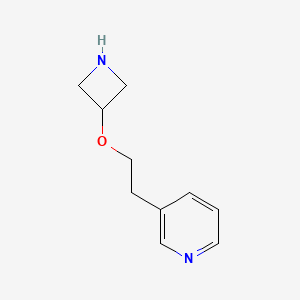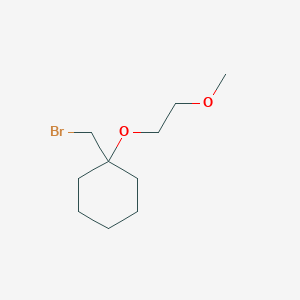
1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane is an organic compound that belongs to the class of cyclohexanes It features a bromomethyl group and a 2-methoxyethoxy group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane as the starting material.
Bromination: The cyclohexane undergoes bromination to introduce a bromomethyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light (hv).
Etherification: The bromomethylcyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom and form a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation: Products include cyclohexanol and cyclohexanone derivatives.
Reduction: The major product is 1-(2-methoxyethoxy)cyclohexane.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals and bioactive molecules.
Material Science: It may be used in the synthesis of polymers and advanced materials.
Chemical Biology: The compound can be used to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The compound undergoes electron transfer reactions to form oxidized products.
Reduction: The bromine atom is removed through the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)cyclohexane: Lacks the 2-methoxyethoxy group.
1-(Chloromethyl)-1-(2-methoxyethoxy)cyclohexane: Contains a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(2-ethoxyethoxy)cyclohexane: Contains an ethoxyethoxy group instead of a methoxyethoxy group.
Propiedades
Fórmula molecular |
C10H19BrO2 |
|---|---|
Peso molecular |
251.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2-methoxyethoxy)cyclohexane |
InChI |
InChI=1S/C10H19BrO2/c1-12-7-8-13-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |
Clave InChI |
QLHAFGXMPUQISS-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1(CCCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13476265.png)
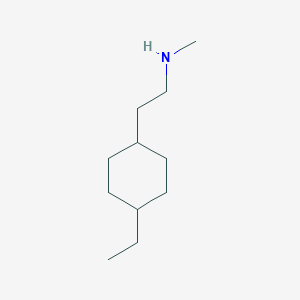
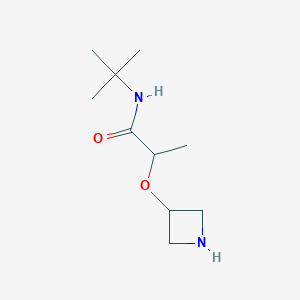
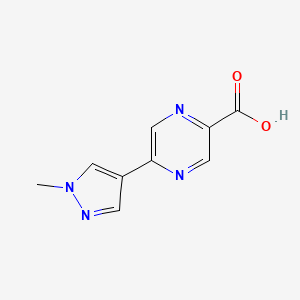
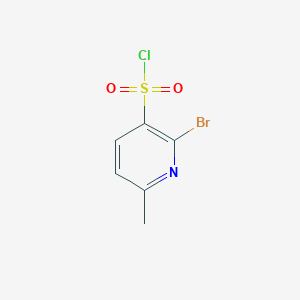
![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)


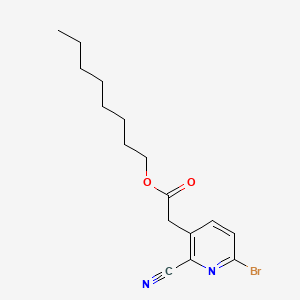
![8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione](/img/structure/B13476311.png)
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
